1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
CAS No.: 1108698-58-3
Cat. No.: VC2860599
Molecular Formula: C10H11ClF3N
Molecular Weight: 237.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1108698-58-3 |
---|---|
Molecular Formula | C10H11ClF3N |
Molecular Weight | 237.65 g/mol |
IUPAC Name | 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H |
Standard InChI Key | XHYOSQMVVNPZEP-UHFFFAOYSA-N |
SMILES | C1CC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Canonical SMILES | C1CC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structure
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is characterized by specific chemical identifiers and structural features that distinguish it from related compounds. The compound's core structure includes a cyclopropyl group with an amine function, connected to a phenyl ring bearing a trifluoromethyl substituent at the meta position. This arrangement results in a molecule with distinctive chemical and physical properties that influence its behavior and applications.
Basic Chemical Information
The compound's fundamental chemical parameters are critical for its identification and characterization. These parameters provide the foundation for understanding its properties and behavior in various contexts.
Table 1: Chemical Identity Parameters
Parameter | Information |
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CAS Number | 1108698-58-3 |
IUPAC Name | 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride |
Molecular Formula | C10H11ClF3N |
Molecular Weight | 237.65 g/mol |
InChI | InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H |
InChIKey | XHYOSQMVVNPZEP-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
LogP | 4.15550 |
The compound is identified by its unique CAS registry number (1108698-58-3), which serves as its definitive identifier in chemical databases and literature . Its IUPAC name precisely describes its chemical structure, while its molecular formula (C10H11ClF3N) indicates its elemental composition . The compound's standardized chemical identifiers (InChI, InChIKey, and SMILES) enable unambiguous representation in chemical databases and facilitate computational analysis .
Physical and Chemical Properties
The physical and chemical properties of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride determine its behavior in various environments and applications. Understanding these properties is essential for predicting its interactions and effectiveness in different contexts.
Table 2: Physical and Chemical Properties
Property | Value |
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Physical State (20°C) | Solid |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 1 |
Exact Mass | 237.0532115 Da |
Monoisotopic Mass | 237.0532115 Da |
Storage Condition | Room Temperature (cool or dry, sealed preservation) |
The compound exists as a solid at room temperature and exhibits specific characteristics related to its molecular structure . Its hydrogen bond donor and acceptor counts provide insight into its potential for intermolecular interactions, which can influence its solubility and binding properties . The rotatable bond count indicates a degree of conformational flexibility, which may affect its three-dimensional interactions . These properties collectively influence the compound's behavior in chemical reactions and biological systems.
Parameter | Typical Values |
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Standard Purity | 95-97% |
Common Package Sizes | 25mg, 100mg, 250mg, 1g |
Storage Recommendation | Room temperature, inert atmosphere |
Shelf Life | Approximately 3 years (1095 days) |
This commercial availability facilitates research involving the compound, as researchers can obtain it without undertaking complex synthesis procedures.
Applications and Research Significance
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride has emerged as a compound of interest in various scientific contexts. Its applications span multiple domains within chemical and pharmaceutical research, highlighting its versatility and potential significance.
Pharmaceutical Research
The compound is classified as a research chemical with potential applications in pharmaceutical development . Its structural features, particularly the combination of a cyclopropyl group with a trifluoromethylphenyl moiety, make it an interesting candidate for medicinal chemistry investigations. These structural elements can confer specific pharmacological properties, including:
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Enhanced metabolic stability due to the trifluoromethyl group
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Unique three-dimensional properties from the cyclopropyl ring
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Potential for specific binding interactions with biological targets
The compound is specifically categorized as a "Protein Degrader Building Block," suggesting its relevance in the growing field of targeted protein degradation research . This emerging therapeutic approach aims to eliminate disease-causing proteins by directing them to the cell's natural degradation machinery.
Chemical Synthesis Applications
Beyond pharmaceutical applications, the compound serves as a valuable building block in chemical synthesis. Its well-defined structure and functional groups provide opportunities for further derivatization and incorporation into more complex molecules.
Key features that contribute to its utility in chemical synthesis include:
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The primary amine group, which can participate in numerous reactions (amide formation, reductive amination, etc.)
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The cyclopropyl ring, which introduces specific conformational constraints
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The trifluoromethyl group, which can enhance lipophilicity and metabolic stability
These characteristics make the compound valuable as an intermediate in the synthesis of various target molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
Hazard Type | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H315; H319; H335; H302 (Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation; Harmful if swallowed) |
Precautionary Statements | P261; P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
These classifications indicate that the compound has irritant properties and requires appropriate handling precautions . The "Warning" signal word suggests moderate hazard levels, though proper safety measures remain essential.
Related Compounds and Derivatives
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride belongs to a family of related compounds with similar structural features. Understanding these relationships provides context for its place within the broader chemical landscape.
Parent Compound
The parent compound of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is the free base 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine (CAS: 43146583) . This parent compound has a molecular weight of 201.19 g/mol, compared to the hydrochloride salt's 237.65 g/mol. The conversion to the hydrochloride salt form typically enhances stability and solubility characteristics, which can be advantageous for certain applications.
Structural Analogues
Structurally related compounds include various substituted cyclopropylamines and trifluoromethylphenyl derivatives. One such example identified in the search results is (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (CAS: 127852-28-2), which shares the trifluoromethylphenyl motif but differs in its functional group and substitution pattern .
These structural relationships are significant because they can inform structure-activity relationships in pharmaceutical research and provide insights into the compound's chemical behavior. The trifluoromethyl group, in particular, is a common motif in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity.
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